molecular formula C8H5F3N2O2S B6308631 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol CAS No. 2055107-42-9

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol

Cat. No.: B6308631
CAS No.: 2055107-42-9
M. Wt: 250.20 g/mol
InChI Key: LGVZFUJFUVQTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol is a chemical compound with the molecular formula C8H5F3N2O2S. It is a member of the thienopyrimidine family, which is known for its diverse biological activities and applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol typically involves the reaction of 2-aminothiophene with trifluoroacetaldehyde and subsequent cyclization with cyanamide. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine: Similar structure but with a chlorine atom at the 4-position.

    6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one: Similar structure but with a different ring fusion pattern.

Uniqueness

6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups at the 2 and 4 positions. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(2,2,2-trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)2-3-1-4-5(14)12-7(15)13-6(4)16-3/h1H,2H2,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVZFUJFUVQTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NC(=O)N2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.